Band Gap Engineering: Pressure-Tunable Optical Gap Distinct from Y2S3
Sc2S3 exhibits a pressure-tuned band gap narrowing from 2.15 eV to 0.69 eV under compression up to 41.8 GPa, without undergoing a phase transition [1]. In contrast, Y2S3 is predicted to decompose into YScS3 and Sc2S3 under certain conditions, and its pressure-dependent behavior is less characterized [2]. This unique tunability enables Sc2S3 for extreme-condition optoelectronics.
| Evidence Dimension | Band gap under ambient and high pressure |
|---|---|
| Target Compound Data | 2.15 eV (ambient) to 0.69 eV (at 41.8 GPa) |
| Comparator Or Baseline | Y2S3 (ambient band gap ~1.8-2.0 eV; pressure-dependent data limited) |
| Quantified Difference | Sc2S3 band gap tunable over 1.46 eV range without phase change; Y2S3 lacks comparable data |
| Conditions | Diamond anvil cell, Raman spectroscopy, and X-ray diffraction up to 40 GPa |
Why This Matters
Enables tailored optoelectronic properties for high-pressure sensors or infrared windows.
- [1] Chen, Y., et al. (2025). High-pressure structural stability and pressure-tuned optical and electronic transport properties of Sc2S3. Chemical Physics Letters, 878, 142343. DOI: 10.1016/j.cplett.2025.142343 View Source
- [2] Materials Project. mp-7792: YScS3 (orthorhombic, Pnma, 62). View Source
